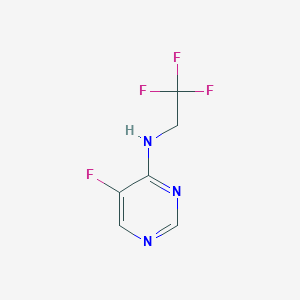

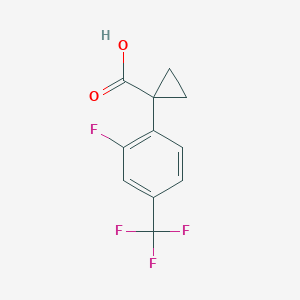

N-(isoxazol-4-yl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(isoxazol-4-yl)-3,5-dimethoxybenzamide and related compounds typically involves acylation reactions, where an aminophenol or analogous compound is reacted with an acyl chloride or carboxylic acid derivative in the presence of a suitable solvent like THF (tetrahydrofuran). These reactions are characterized by NMR, IR spectroscopy, and elemental analysis to confirm the structure of the synthesized compounds (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using single crystal X-ray diffraction and DFT (Density Functional Theory) calculations. Studies reveal that intermolecular interactions, such as dimerization and crystal packing, have minor effects on bond lengths and angles but are crucial for the dihedral angles and rotational conformations of aromatic rings. This intricate balance of interactions influences the molecular geometry and physical properties of the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(isoxazol-4-yl)-3,5-dimethoxybenzamide often focus on its oxidative properties and hydrolysis behavior. For instance, oxidation reactions can lead to various degrees of oxidation without cleavage of the isoxazole ring, yielding products like phthalimide and lactame derivatives. Hydrolysis, particularly in acidic conditions, can lead to unexpected products due to the cleavage of specific bonds, revealing the compound's reactivity and stability under different chemical environments (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of N-(isoxazol-4-yl)-3,5-dimethoxybenzamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray crystallography and computational modeling (DFT) provide insights into the compound's geometry, intermolecular forces, and stability, which in turn influence its physical properties. The crystallization behavior and solid-state properties can be predicted and optimized for various applications based on these structural analyses (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards oxidation, reduction, and hydrolysis, are influenced by the molecular structure of N-(isoxazol-4-yl)-3,5-dimethoxybenzamide. The presence of the isoxazole ring and dimethoxybenzamide moiety contributes to the compound's unique reactivity patterns, allowing for selective transformations and modifications. These properties are crucial for designing synthetic routes and understanding the behavior of the compound under various chemical conditions (Adolphe-Pierre et al., 1998).

Wirkmechanismus

Target of Action

Similar compounds have shown potent activities against various cell lines , suggesting that this compound may also interact with cellular targets to exert its effects.

Mode of Action

It’s known that many compounds exert their effects through interactions with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

It’s common for compounds to affect multiple pathways, leading to downstream effects that contribute to their overall action .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines , suggesting that this compound may have similar effects.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-16-10-3-8(4-11(5-10)17-2)12(15)14-9-6-13-18-7-9/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDNYPMYQHBIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CON=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)-3,5-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)

![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)

![3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2486908.png)